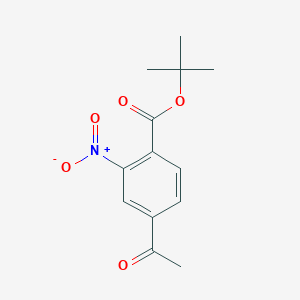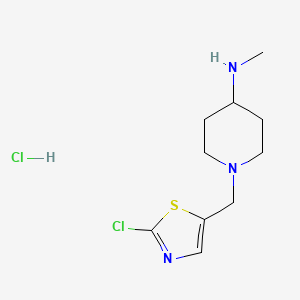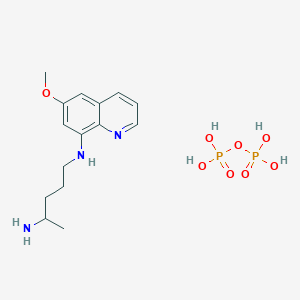
N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate is a chemical compound with the molecular formula C15H21N3O•2H3PO4. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a pentane chain with diamine functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and aldehydes.
Attachment of the Pentane Chain: The pentane chain is introduced through a nucleophilic substitution reaction, where a halogenated pentane derivative reacts with the quinoline ring.
Formation of the Diamine: The diamine functionality is introduced by reacting the intermediate with ammonia or an amine derivative.
Phosphorylation: The final step involves the reaction of the compound with phosphoric acid to form the diphosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The diamine functionality allows the compound to form strong interactions with enzymes and proteins, inhibiting their activity. The methoxy group enhances the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine dihydrochloride
- N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine hydrochloride
Uniqueness
N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate is unique due to its diphosphate salt form, which enhances its solubility and stability compared to its hydrochloride counterparts. This makes it more suitable for certain research applications, particularly in aqueous environments.
Propriétés
Formule moléculaire |
C15H25N3O8P2 |
|---|---|
Poids moléculaire |
437.32 g/mol |
Nom IUPAC |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C15H21N3O.H4O7P2/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
YSSGVCLAMFCAKN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)


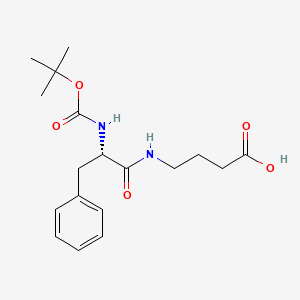
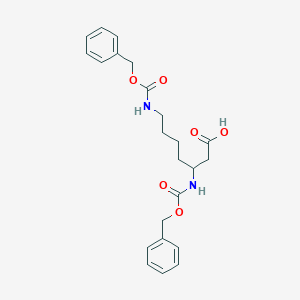

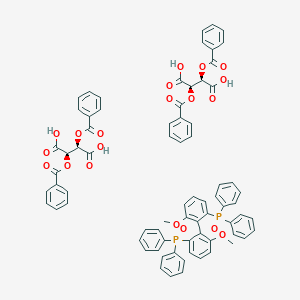
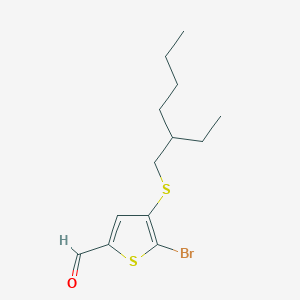
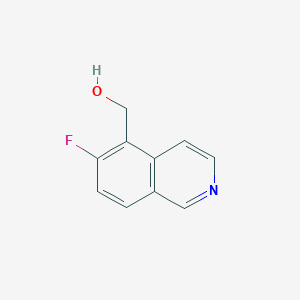

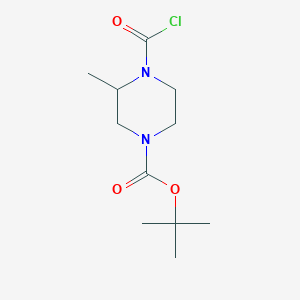
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
